N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide
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Overview
Description
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorophenyl group, a pyrrole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide typically involves a multi-step process. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 3-pyrrol-1-ylthiophene-2-carboxamide in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The resulting Schiff base is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(3-methylphenyl)methylideneamino]-2,4-dinitroaniline
- 2-(2,3-Dichlorophenoxy)-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide
Uniqueness
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide stands out due to its unique combination of a dichlorophenyl group, a pyrrole ring, and a thiophene ring. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H11Cl2N3OS |
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Molecular Weight |
364.2 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C16H11Cl2N3OS/c17-12-4-3-11(13(18)9-12)10-19-20-16(22)15-14(5-8-23-15)21-6-1-2-7-21/h1-10H,(H,20,22)/b19-10+ |
InChI Key |
BTPVJABAPNMTRA-VXLYETTFSA-N |
Isomeric SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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